

Spectroscopic and Analytical Profile of N-Formyl Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Formyl Linagliptin*

Cat. No.: *B1156828*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **N-Formyl Linagliptin**, a known process-related impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The following sections detail its spectroscopic characteristics (¹H NMR, Mass Spectrometry, and Infrared Spectroscopy), the experimental protocols for its analysis, and its primary formation pathway.

Spectroscopic Data

The structural elucidation of **N-Formyl Linagliptin** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from publicly available scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **N-Formyl Linagliptin** exhibits characteristic signals corresponding to its molecular structure. The data was reportedly acquired on a 500 MHz spectrometer using CDCl₃ as the solvent.

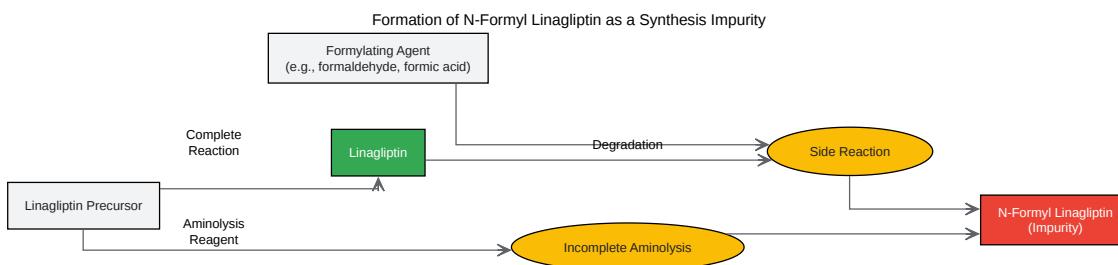
Chemical Shift (δ) ppm	Multiplicity	Assignment
8.35	Singlet	1H, –CHO
8.20–7.40	Multiplet	4H, quinazoline-H
4.80–4.60	Multiplet	2H, –N–CH ₂ –quinazoline
4.20–3.80	Multiplet	1H, piperidine-H
3.60–3.20	Multiplet	2H, butynyl-H
2.45	Singlet	3H, –CH ₃
1.85	Singlet	3H, purine–CH ₃

Mass Spectrometry (MS)

Mass spectrometric analysis of **N-Formyl Linagliptin**, with the molecular formula C₂₆H₂₈N₈O₃ and a molecular weight of approximately 500.55 g/mol, has been performed using Electrospray Ionization (ESI).[\[1\]](#)

m/z	Interpretation
501.2357	[M+H] ⁺ (Protonated molecular ion)
483	[M+H - H ₂ O] ⁺ (Loss of water)
356	Cleavage of the quinazolinylmethyl group

High-Resolution Mass Spectrometry (HRMS) has confirmed the molecular formula with a mass error of less than 2 ppm.[\[1\]](#)


Infrared (IR) Spectroscopy

The IR spectrum of **N-Formyl Linagliptin** shows distinct absorption bands characteristic of its functional groups.

Wavenumber (cm ⁻¹)	Assignment
2250	C≡C stretch (butynyl group)
1710	C=O stretch (purine)
1680	C=O stretch (formamide)

Formation Pathway of N-Formyl Linagliptin

N-Formyl Linagliptin is primarily formed as a process-related impurity during the synthesis of Linagliptin. Its formation is often attributed to incomplete aminolysis reactions or side reactions involving formyl-containing intermediates.^[2] The following diagram illustrates a simplified logical relationship in its formation as a synthesis byproduct.

[Click to download full resolution via product page](#)

A simplified diagram illustrating the formation pathways of **N-Formyl Linagliptin**.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of Linagliptin and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a primary technique for the separation and quantification of **N-Formyl Linagliptin** from the active pharmaceutical ingredient (API).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromasil C18 (or equivalent)
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile. The exact ratio may vary depending on the specific method.
- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm
- Sample Preparation: Samples are typically dissolved in a suitable diluent, such as a mixture of water, methanol, and acetonitrile.

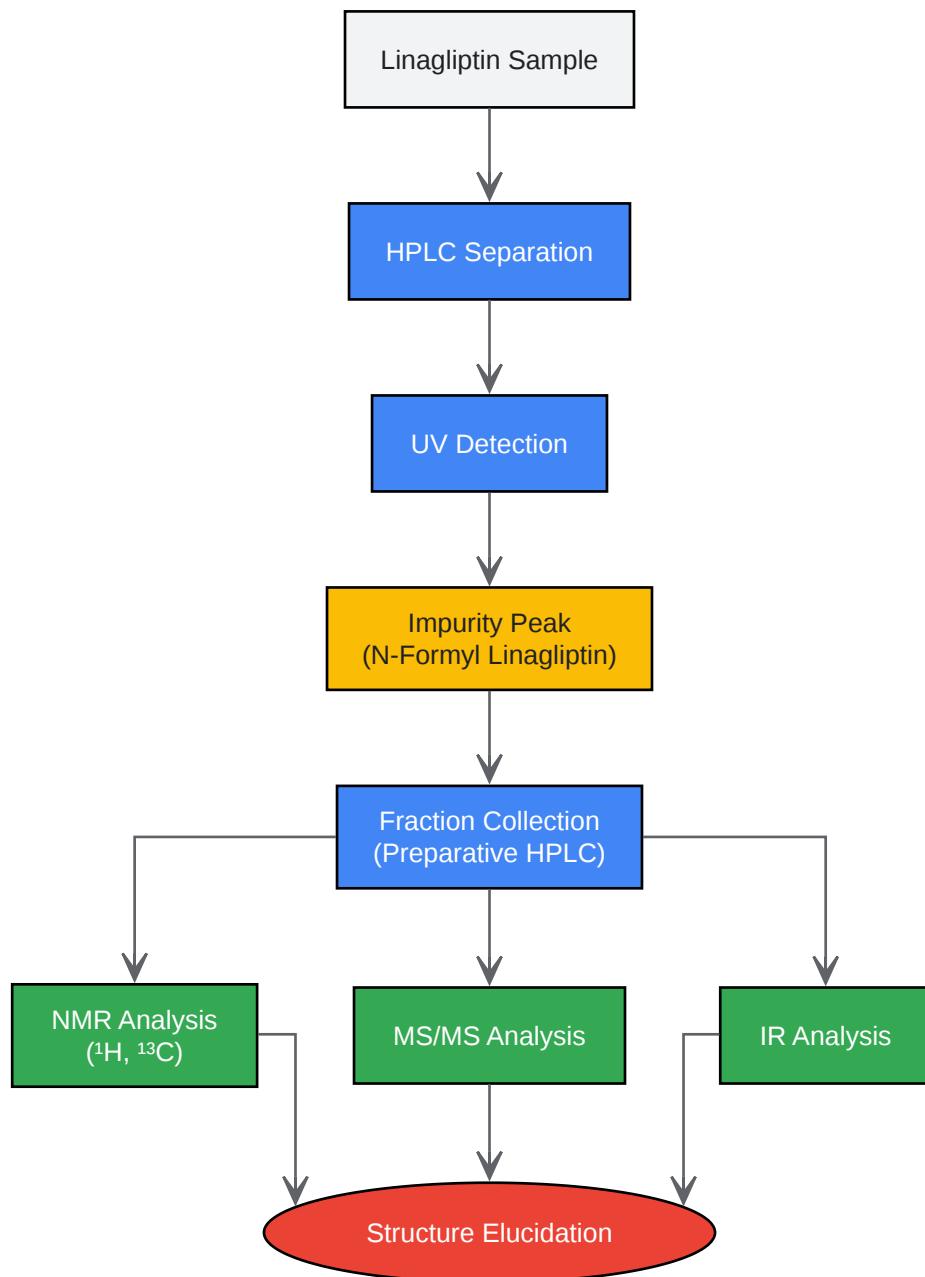
¹H NMR Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.^[3]
- Data Acquisition: Standard ¹H NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

- Ionization Mode: Positive ion mode is typically used to generate the $[M+H]^+$ ion.
- MS Scan Conditions:
 - Capillary Voltage: ~0.8 - 1.0 kV
 - Source Temperature: ~120 °C
 - Desolvation Gas Flow: ~800 L/h
 - Desolvation Temperature: ~350 - 550 °C
 - Cone Voltage: ~30 - 40 V[4]
- Data Acquisition: Full scan mode is used to identify the molecular ion, and product ion scans (MS/MS) are used for structural elucidation by fragmentation analysis.


Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Experimental Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification and characterization of **N-Formyl Linagliptin** as an impurity in a Linagliptin sample.

Workflow for N-Formyl Linagliptin Impurity Analysis

[Click to download full resolution via product page](#)

A typical workflow for the analysis of **N-Formyl Linagliptin** as an impurity.

This guide serves as a foundational resource for professionals involved in the research, development, and quality control of Linagliptin. The provided data and protocols are essential for the accurate identification and quantification of the **N-Formyl Linagliptin** impurity, ensuring the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-Formyl Linagliptin (EVT-1498902) [evitachem.com]
- 2. Buy N-Formyl Linagliptin [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of N-Formyl Linagliptin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1156828#spectroscopic-data-nmr-ms-ir-of-n-formyl-linagliptin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com